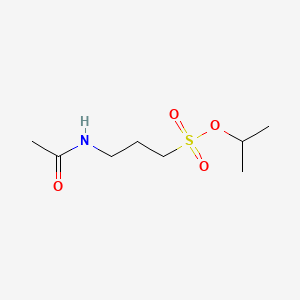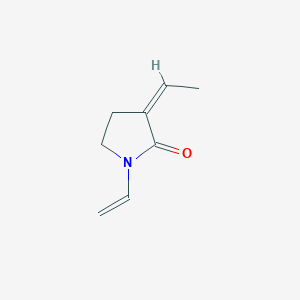
cis-3-Ethylidene-1-vinyl-2-pyrrolidone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-3-Ethylidene-1-vinyl-2-pyrrolidone: is a heterocyclic organic compound that belongs to the class of pyrrolidones It is characterized by a five-membered lactam ring with a vinyl group and an ethylidene substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of cis-3-Ethylidene-1-vinyl-2-pyrrolidone typically involves a two-phase reaction mixture. The organic phase consists of vinylpyrrolidone, while the aqueous phase contains a solution of sodium hydroxide, potassium hydroxide, or tetraalkyl ammonium hydroxide. The reaction is carried out under vigorous agitation in an inert atmosphere at temperatures ranging from 120°C to 170°C for 0.5 to 10 hours. The product is then recovered by fractional distillation under vacuum .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to maintain the reaction conditions and ensure the purity of the final product. The compound is typically obtained as white, needle-shaped crystals with a melting point of 59-61°C .
Analyse Des Réactions Chimiques
Types of Reactions: cis-3-Ethylidene-1-vinyl-2-pyrrolidone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .
Applications De Recherche Scientifique
cis-3-Ethylidene-1-vinyl-2-pyrrolidone has several scientific research applications:
Mécanisme D'action
The mechanism of action of cis-3-Ethylidene-1-vinyl-2-pyrrolidone involves its interaction with molecular targets and pathways within biological systems. The compound’s unique structure allows it to bind to specific enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial and anti-inflammatory actions .
Comparaison Avec Des Composés Similaires
N-Vinylpyrrolidone: A related compound with a similar structure but different substituents.
Pyrrolidin-2-one: Another pyrrolidone derivative with diverse biological activities.
Uniqueness: cis-3-Ethylidene-1-vinyl-2-pyrrolidone stands out due to its unique combination of a vinyl group and an ethylidene substituent, which imparts distinct chemical and biological properties. Its ability to form cross-linked polymers and its diverse biological activities make it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C8H11NO |
|---|---|
Poids moléculaire |
137.18 g/mol |
Nom IUPAC |
(3Z)-1-ethenyl-3-ethylidenepyrrolidin-2-one |
InChI |
InChI=1S/C8H11NO/c1-3-7-5-6-9(4-2)8(7)10/h3-4H,2,5-6H2,1H3/b7-3- |
Clé InChI |
YRFBEFZSVRNWBO-CLTKARDFSA-N |
SMILES isomérique |
C/C=C\1/CCN(C1=O)C=C |
SMILES canonique |
CC=C1CCN(C1=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


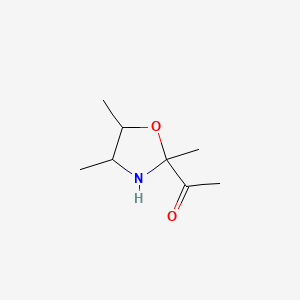

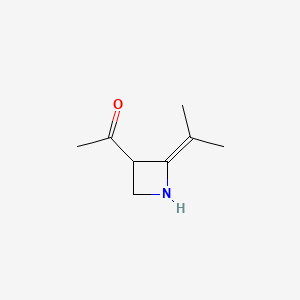
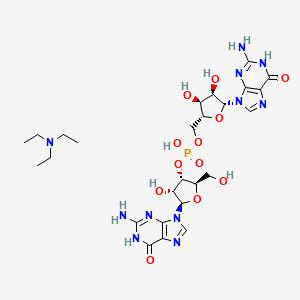
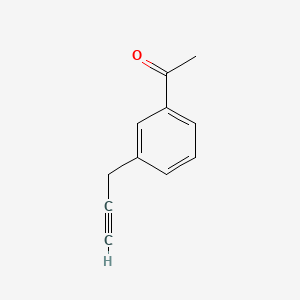
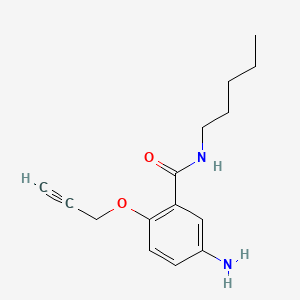

![(+/-)-(e)-4-Ethyl-2-[(z)-hydroxyimino]-5-nitro-3-hexen-1-yl-nicotinamide](/img/structure/B13829729.png)
![methyl N-[(2S)-1-[2-[(2S,3S)-2-hydroxy-3-[[2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate](/img/structure/B13829730.png)
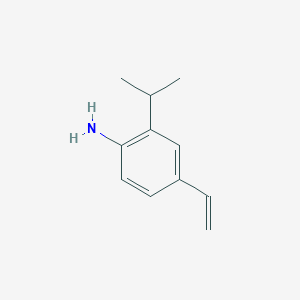
![3,5-dibenzyl-8-thionia-3,5-diazatricyclo[6.3.0.02,6]undecan-4-one;[(1R,4S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid](/img/structure/B13829734.png)

![Ethyl 3-bromoimidazo[1,2-a]pyrimidine-7-carboxylate](/img/structure/B13829752.png)
